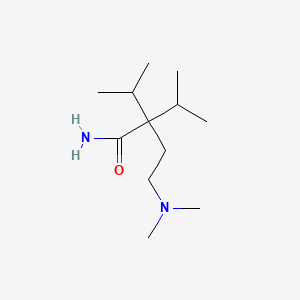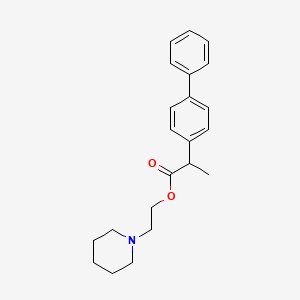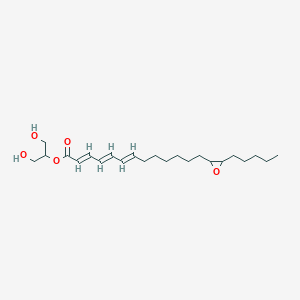
Butane, 1-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an ether, characterized by an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butane, 1-propoxy-, can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For example, sodium propoxide can react with butyl bromide under reflux conditions to produce butane, 1-propoxy-.
Industrial Production Methods: Industrial production of butane, 1-propoxy-, typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butane, 1-propoxy-, can undergo oxidation reactions, although these are less common due to the stability of the ether linkage.
Reduction: Reduction reactions are not typical for ethers like butane, 1-propoxy-.
Substitution: Ethers can undergo substitution reactions, particularly under acidic conditions where the ether linkage can be cleaved.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI).
Major Products Formed:
Oxidation: Depending on the conditions, oxidation can lead to the formation of aldehydes or carboxylic acids.
Substitution: Cleavage of the ether linkage can produce butanol and propanol.
Scientific Research Applications
Butane, 1-propoxy-, has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a solvent in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of butane, 1-propoxy-, in chemical reactions typically involves the cleavage of the ether bond under acidic conditions. The oxygen atom in the ether linkage can act as a nucleophile or electrophile, depending on the reaction conditions. This allows for various substitution and cleavage reactions to occur.
Comparison with Similar Compounds
Butane, 1-(1-methylpropoxy)-: Similar in structure but with a methyl group attached to the propoxy chain.
Propyl butyl ether: Another name for butane, 1-propoxy-.
Uniqueness: Butane, 1-propoxy-, is unique due to its specific alkyl chain lengths and the resulting physical and chemical properties. Its boiling point, solubility, and reactivity can differ significantly from other ethers with different alkyl groups.
Properties
CAS No. |
3073-92-5 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-propoxybutane |
InChI |
InChI=1S/C7H16O/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3 |
InChI Key |
YGZQJYIITOMTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)



![(8S,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13822839.png)
![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)

